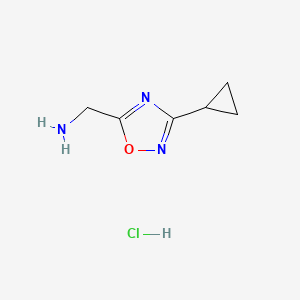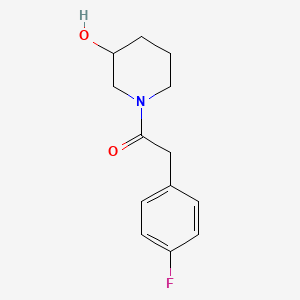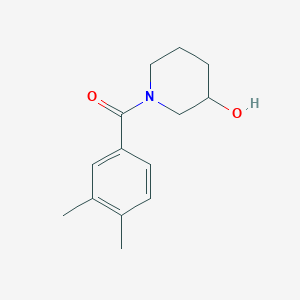![molecular formula C12H11FN2O B1463409 [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine CAS No. 1251088-08-0](/img/structure/B1463409.png)
[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine
Descripción general
Descripción
“[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine” is a chemical compound with the molecular formula C12H11FN2O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine” consists of a pyridin-2-yl group attached to a methanamine moiety, which is further connected to a 4-fluorophenoxy group . The InChI code for this compound is 1S/C12H11FN2O/c13-9-1-3-11(4-2-9)16-12-5-6-15-10(7-12)8-14/h1-7H,8,14H2 .Physical And Chemical Properties Analysis
“[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 218.23 . The boiling point is approximately 330.1±42.0 C at 760 mmHg .Aplicaciones Científicas De Investigación
Anti-Fibrotic Drug Development
This compound has been studied for its potential in anti-fibrotic drug development. Fibrosis is a pathological condition characterized by excessive tissue scarring, and compounds like [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine are being researched for their ability to inhibit the fibrotic process . The compound’s efficacy in reducing fibrotic activity could lead to novel treatments for diseases such as liver cirrhosis, pulmonary fibrosis, and kidney fibrosis.
Kinase Inhibition for Cancer Therapy
Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and are used in cancer treatment. [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine has been evaluated for its potential as a c-Met kinase inhibitor . The c-Met receptor is involved in cellular processes such as growth, regeneration, and healing, and its dysregulation is implicated in the development of cancers. By inhibiting this receptor, the compound could be used to prevent or treat various types of cancer.
Synthesis of Heterocyclic Compounds
The compound serves as a building block in the synthesis of novel heterocyclic compounds, which are rings containing at least one atom other than carbon. These structures are significant in medicinal chemistry due to their biological and pharmacological properties . The ability to create diverse heterocyclic compounds can lead to the discovery of new drugs with various therapeutic applications.
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
[4-(4-fluorophenoxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-9-1-3-11(4-2-9)16-12-5-6-15-10(7-12)8-14/h1-7H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVQNEDVXFVTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=NC=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1463327.png)


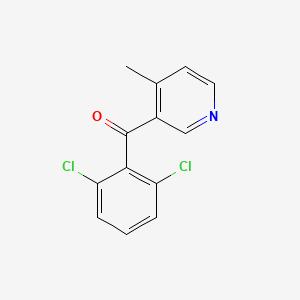
![2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B1463334.png)

![Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride](/img/structure/B1463337.png)

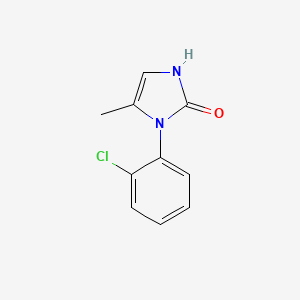

![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463345.png)
